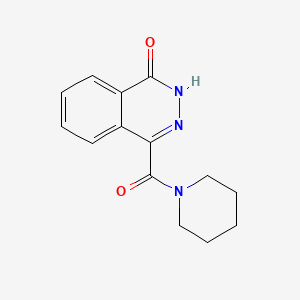![molecular formula C21H23N5O3 B11064603 Ethyl 3-(dicyanomethylidene)-8-[4-(dimethylamino)phenyl]-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate](/img/structure/B11064603.png)
Ethyl 3-(dicyanomethylidene)-8-[4-(dimethylamino)phenyl]-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-(DICYANOMETHYLENE)-8-[4-(DIMETHYLAMINO)PHENYL]-1-METHYL-5-OXO-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE is a complex organic compound that belongs to the family of diazabicyclo compounds. These compounds are known for their unique structural features and diverse applications in various fields of science and industry. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(DICYANOMETHYLENE)-8-[4-(DIMETHYLAMINO)PHENYL]-1-METHYL-5-OXO-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a key intermediate. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(DICYANOMETHYLENE)-8-[4-(DIMETHYLAMINO)PHENYL]-1-METHYL-5-OXO-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
ETHYL 3-(DICYANOMETHYLENE)-8-[4-(DIMETHYLAMINO)PHENYL]-1-METHYL-5-OXO-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: It can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 3-(DICYANOMETHYLENE)-8-[4-(DIMETHYLAMINO)PHENYL]-1-METHYL-5-OXO-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Known for its applications in the preparation of transparent metal-organic frameworks.
Bicyclo[2.1.1]hexane: Used in the synthesis of bio-active compounds and exploration of novel chemical space.
Trans-fused bicyclo[3.3.0]octane: Found in natural products and known for its high strain energy and synthetic challenges.
Uniqueness
ETHYL 3-(DICYANOMETHYLENE)-8-[4-(DIMETHYLAMINO)PHENYL]-1-METHYL-5-OXO-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE stands out due to its unique combination of functional groups and structural features, which provide it with a wide range of reactivity and applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C21H23N5O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl 3-(dicyanomethylidene)-8-[4-(dimethylamino)phenyl]-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate |
InChI |
InChI=1S/C21H23N5O3/c1-5-29-20(28)17-15(12-6-8-14(9-7-12)26(3)4)16-18(13(10-22)11-23)24-21(17,2)25-19(16)27/h6-9,15-17,24H,5H2,1-4H3,(H,25,27) |
InChI Key |
ZSXYJYXZWGNNMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C2C(=C(C#N)C#N)NC1(NC2=O)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]biscarbamate](/img/structure/B11064520.png)
![2-{3-[4,4-dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-en-1-yl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11064522.png)

![4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11064540.png)
![2-[(cyclohexylcarbonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B11064549.png)
![(2-Chloro-4,5-difluorophenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B11064551.png)
![1-(4-Chlorophenyl)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}thiourea](/img/structure/B11064553.png)
![1-Isopropyl-5-methyl-4-(3,4,5-trimethoxyphenyl)-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione](/img/structure/B11064559.png)

![3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11064565.png)
![4-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11064566.png)
![[5-amino-2-(4-chlorophenyl)-4-cyano-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11064572.png)
![2-[(cyclopentylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11064578.png)
![methyl 3-(3,4-difluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11064585.png)
